N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide
Description
N-(4-(5-Methoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a benzofuran moiety fused with a thiazole ring and a cyclopropanecarboxamide substituent.
Properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-11-4-5-13-10(6-11)7-14(21-13)12-8-22-16(17-12)18-15(19)9-2-3-9/h4-9H,2-3H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEFJENFRKPRBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling and subsequent functionalization to introduce the cyclopropane carboxamide group. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, organometallic reagents, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide exhibits notable antimicrobial properties against various pathogens.
- Mechanism of Action : The thiazole ring is believed to interfere with bacterial cell wall synthesis, while the benzofuran component may disrupt metabolic pathways.
Case Study Data on Antimicrobial Activity :
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | 250 |
| This compound | Escherichia coli | 12 | 300 |
These results suggest that the compound has promising potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
The compound has also been evaluated for its anticancer properties, showing significant activity against various cancer cell lines.
Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells. It is hypothesized that the compound activates apoptotic pathways, leading to increased expression of pro-apoptotic proteins.
Case Study Data on Anticancer Activity :
| Compound | Cell Line | % Cell Viability | IC50 (μM) |
|---|---|---|---|
| This compound | MCF7 (breast cancer) | 35 | 20 |
| N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-y)cyclopropanecarboxamide | HepG2 (liver cancer) | 40 | 25 |
These findings indicate that the compound could serve as a lead structure for developing new anticancer therapies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Used for confirming the structure.
- Infrared Spectroscopy (IR) : Helps identify functional groups.
- Mass Spectrometry (MS) : Used for determining molecular weight and purity.
Mechanism of Action
The mechanism of action of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The benzofuran and thiazole moieties are known to interact with various enzymes and receptors, potentially modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Diversity: The 5-methoxybenzofuran group in the target compound distinguishes it from analogs with phenyl (e.g., Compound 83), benzo[d]thiazol (e.g., TAK-632), or chlorobenzo[d]thiazol () moieties. Benzofuran derivatives are known for enhanced π-π stacking interactions in biological targets compared to simpler aryl groups . Electron-withdrawing groups (e.g., trifluoromethoxy in Compound 83) improve metabolic stability but may reduce solubility, whereas methoxy groups (e.g., in the target compound) balance lipophilicity and membrane permeability .
Synthetic Routes: The target compound’s synthesis likely parallels methods described for analogs in –8, involving HATU/DIPEA-mediated coupling of cyclopropanecarboxylic acid derivatives with aminothiazole intermediates, followed by HPLC purification (>95% purity) . In contrast, TAK-632 () requires multi-step functionalization of the benzo[d]thiazole core, including cyano and fluorophenyl acetamido groups, which complicates scalability .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Solubility: The target compound’s molecular weight is likely comparable to Compound 83 (591.14 g/mol), suggesting moderate solubility.
- Metabolic Stability :
The 5-methoxy group on benzofuran may slow oxidative metabolism, whereas chloro or trifluoromethoxy groups () enhance resistance to enzymatic degradation .
Biological Activity
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characteristics
The compound is characterized by a unique structure that combines a methoxybenzofuran moiety with a thiazole ring and a cyclopropanecarboxamide group. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent attachment of the benzofuran and cyclopropanecarboxamide units.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its efficacy against various cancer cell lines, including breast, colon, and lung cancers. The compound's mechanism appears to involve:
- Inhibition of Tubulin Polymerization : Similar to other thiazole derivatives, it may bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .
- Induction of Apoptosis : Flow cytometry assays have demonstrated that treatment with this compound can trigger apoptotic pathways in cancer cells, contributing to its antiproliferative effects .
Antimicrobial Activity
Preliminary studies suggest that the compound also possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing potential effectiveness similar to established antibiotics. The mechanisms are believed to involve:
- Disruption of Bacterial Cell Wall Synthesis : The structural components may interfere with essential bacterial processes, leading to cell lysis.
- Potential Activity Against Multidrug Resistant Strains : Some derivatives related to this compound have shown promise in overcoming resistance mechanisms in pathogenic bacteria .
Case Studies
- In Vitro Anticancer Efficacy :
- Mechanistic Insights :
- Antimicrobial Testing :
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 5.71 | Tubulin polymerization inhibition |
| Anticancer | SW480 | 7.50 | Apoptosis induction via mitochondrial pathway |
| Antimicrobial | Mycobacterium tuberculosis | <10 | Disruption of cell wall synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
